molecular formula C16H19NO2S2 B2696056 1-(Benzylsulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396761-60-6

1-(Benzylsulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2696056
CAS No.: 1396761-60-6
M. Wt: 321.45
InChI Key: DOHNWIMQIAGXRX-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(thiophen-2-yl)piperidine is an organic compound that features a piperidine ring substituted with a benzylsulfonyl group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfonyl)-4-(thiophen-2-yl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-2-yl boronic acid derivative and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylsulfonyl group can be reduced to a benzylthio group.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzylthio derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(thiophen-2-yl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-(thiophen-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzylsulfonyl group can interact with various biological targets, while the thiophen-2-yl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzylsulfonyl)-4-phenylpiperidine: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

    1-(Benzylsulfonyl)-4-(pyridin-2-yl)piperidine: Similar structure but with a pyridin-2-yl group instead of a thiophen-2-yl group.

Uniqueness

1-(Benzylsulfonyl)-4-(thiophen-2-yl)piperidine is unique due to the presence of the thiophen-2-yl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-benzylsulfonyl-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-21(19,13-14-5-2-1-3-6-14)17-10-8-15(9-11-17)16-7-4-12-20-16/h1-7,12,15H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHNWIMQIAGXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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